molecular formula C17H17BrFNO2 B5058224 N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide

N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide

Cat. No. B5058224
M. Wt: 366.2 g/mol
InChI Key: IUFNIFQCQQJIQH-UHFFFAOYSA-N
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Description

Benzamides like “N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide” are typically organic compounds that contain a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as intermediates in the synthesis of other organic compounds .


Synthesis Analysis

While specific synthesis methods for “N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure of benzamides typically consists of a benzene ring attached to an amide functional group. The presence of bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions . The presence of halogens like bromine and fluorine can make the benzene ring more reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides generally have high melting points and are relatively stable compounds . The presence of halogens can influence properties like polarity and reactivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzamides can be irritants and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a specific compound like “N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide” would depend on its properties and potential applications. Benzamides are a focus of research in medicinal chemistry due to their biological activity .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFNO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFNIFQCQQJIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide

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